3-Methacryloxypropylmethyldimethoxysilane

Description

BenchChem offers high-quality 3-Methacryloxypropylmethyldimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methacryloxypropylmethyldimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4Si/c1-9(2)10(11)14-7-6-8-15(5,12-3)13-4/h1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMNXXQIQIHFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126906-17-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethoxymethylsilyl)propyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126906-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30932502 | |

| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14513-34-9 | |

| Record name | 3-Methacryloxypropylmethyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14513-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethoxymethylsilyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA4MBY7DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methacryloxypropylmethyldimethoxysilane: Bridging the Organic-Inorganic Interface

This technical guide offers an in-depth exploration of 3-Methacryloxypropylmethyldimethoxysilane, a versatile organofunctional silane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's chemical architecture, physicochemical characteristics, and mechanisms of action. We will delve into its pivotal role as a coupling agent and provide field-proven insights and protocols to harness its full potential in advanced applications.

Molecular Architecture and Intrinsic Properties

3-Methacryloxypropylmethyldimethoxysilane is a bifunctional molecule featuring a polymerizable methacrylate group and hydrolyzable methoxysilyl groups. This dual-reactivity is the foundation of its utility in forming stable chemical bridges between organic polymers and inorganic substrates.

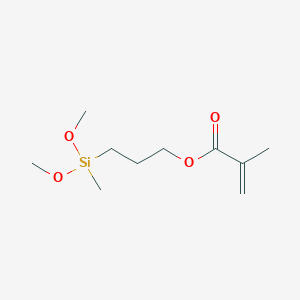

Chemical Structure

The molecule's structure is centered around a silicon atom bonded to a reactive methacryloxypropyl group, a methyl group, and two hydrolyzable methoxy groups. This unique arrangement allows it to engage in two distinct types of chemical reactions.

Figure 1: Chemical structure of 3-Methacryloxypropylmethyldimethoxysilane.

The methoxysilyl groups are the inorganic-reactive sites. In the presence of water, they hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surfaces of inorganic materials like glass, silica, and metal oxides, forming stable covalent Si-O-Substrate bonds. The methacrylate group, on the other hand, is an organic-reactive site that can participate in free-radical polymerization, allowing it to copolymerize with a wide range of organic polymers.

Physicochemical Properties

Understanding the physicochemical properties of 3-Methacryloxypropylmethyldimethoxysilane is essential for its proper handling, storage, and application.

| Property | Value | Source |

| CAS Number | 14513-34-9 | [1] |

| Molecular Formula | C10H20O4Si | [1] |

| Molecular Weight | 232.35 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 65 °C | [1] |

| Density | 1.0 g/cm³ | [1] |

| Refractive Index | 1.433 | [1] |

| Solubility | Soluble in most organic solvents; hydrolyzes in water. | [3] |

The Coupling Mechanism: A Two-Fold Reaction Pathway

The effectiveness of 3-Methacryloxypropylmethyldimethoxysilane as a coupling agent stems from its ability to form a durable chemical bridge between two dissimilar materials. This process occurs through a well-defined, two-step reaction pathway involving hydrolysis and condensation at the inorganic interface, followed by copolymerization at the organic interface.

Figure 2: Reaction pathway of 3-Methacryloxypropylmethyldimethoxysilane as a coupling agent.

Expertise & Experience: The causality behind experimental choices, particularly pH control during hydrolysis, is critical. The rate of hydrolysis is slowest at a neutral pH and is catalyzed by both acids and bases.[4][5] Conversely, the condensation rate is slowest around a pH of 4.[5] Therefore, for surface treatment applications, pre-hydrolyzing the silane in an aqueous solution with the pH adjusted to approximately 4 with a weak acid like acetic acid is a common and effective strategy.[6] This approach allows for the controlled generation of reactive silanols while minimizing premature self-condensation into oligomeric siloxanes before the silane has had a chance to bond with the inorganic substrate.[6]

Key Applications and Methodologies

The unique dual-reactivity of 3-Methacryloxypropylmethyldimethoxysilane makes it an invaluable component in a multitude of applications where the interface between organic and inorganic materials is critical to performance.

Adhesion Promoter in Composites and Coatings

In fiber-reinforced composites and advanced coatings, this silane significantly enhances the adhesion between inorganic reinforcements (e.g., glass fibers, silica) and the organic polymer matrix (e.g., acrylics, polyesters). This improved interfacial bonding translates to superior mechanical properties, such as flexural and tensile strength, and enhanced resistance to moisture and chemical attack.

Surface Modifier for Fillers and Pigments

The treatment of inorganic fillers and pigments with 3-Methacryloxypropylmethyldimethoxysilane renders their surfaces hydrophobic and more compatible with organic resins. This surface modification improves their dispersion, reduces the viscosity of the filled resin system, and allows for higher filler loading, which can lead to improved physical properties and cost efficiencies.

Dental Restorative Composites

In the field of dentistry, this silane is a cornerstone of modern dental composites.[7] It is used to treat the surface of inorganic filler particles (e.g., silica, glass-ceramics), promoting a strong and durable bond with the methacrylate-based resin matrix.[7][8][9] This silanization is crucial for the longevity and wear resistance of dental restorations.[7]

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a detailed, step-by-step methodology for the surface modification of silica nanoparticles using 3-Methacryloxypropylmethyldimethoxysilane to enhance their dispersion in a polymer matrix.

Materials:

-

Silica Nanoparticles

-

3-Methacryloxypropylmethyldimethoxysilane

-

Ethanol/Water Solution (95:5 v/v)

-

Acetic Acid (for pH adjustment)

-

Toluene (or other suitable solvent)

-

Polymer Resin (e.g., acrylic)

Equipment:

-

Ultrasonic bath or high-shear mixer

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Vacuum oven

-

pH meter

Procedure:

-

Preparation of Silane Solution:

-

Prepare a 95:5 (v/v) ethanol/water solution.

-

Adjust the pH of the solution to 4.0-4.5 using acetic acid.

-

Add 3-Methacryloxypropylmethyldimethoxysilane to the acidified ethanol/water solution to a final concentration of 1-2% (w/w).

-

Stir the solution for at least 1 hour to allow for pre-hydrolysis of the silane.

-

-

Dispersion of Silica Nanoparticles:

-

Disperse the silica nanoparticles in toluene to a concentration of 5-10% (w/w).

-

Use an ultrasonic bath or high-shear mixer to ensure a uniform dispersion and break up any agglomerates.

-

-

Silanization Reaction:

-

Slowly add the pre-hydrolyzed silane solution to the stirred silica nanoparticle dispersion. The amount of silane solution should be calculated based on the surface area of the silica and the desired grafting density.

-

Heat the mixture to 50-60 °C and continue stirring for 2-4 hours to facilitate the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the silica surface.

-

-

Purification:

-

After the reaction, cool the mixture to room temperature.

-

Separate the surface-modified silica nanoparticles from the solution by centrifugation.

-

Wash the nanoparticles several times with fresh toluene to remove any unreacted silane and by-products. Centrifuge and decant the supernatant after each wash.

-

-

Drying:

-

Dry the purified, surface-modified silica nanoparticles in a vacuum oven at 80-100 °C for 12-24 hours to remove all residual solvent and water.

-

Trustworthiness through Self-Validation:

The success of the surface modification can be verified through several analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Compare the FTIR spectra of the unmodified and modified silica. The appearance of new peaks corresponding to the C=O and C=C bonds of the methacrylate group confirms the presence of the silane on the surface.

-

Thermogravimetric Analysis (TGA): TGA can quantify the amount of silane grafted onto the silica surface by measuring the weight loss corresponding to the decomposition of the organic functional groups at elevated temperatures.

-

Dispersibility Test: A simple visual test can be performed by attempting to disperse the unmodified and modified silica in the target polymer resin or a non-polar solvent. The modified silica should show significantly improved dispersion and stability against settling.

Safety and Handling

3-Methacryloxypropylmethyldimethoxysilane is a reactive chemical that requires careful handling. It is a combustible liquid and can cause skin and eye irritation. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place away from sources of ignition.

Conclusion

3-Methacryloxypropylmethyldimethoxysilane is a highly effective and versatile molecule for creating durable interfaces between organic and inorganic materials. Its dual-functional nature, when properly understood and applied, enables significant improvements in the performance of composites, coatings, adhesives, and dental materials. The protocols and insights provided in this guide are intended to equip researchers and scientists with the knowledge to leverage this powerful coupling agent in their own innovative applications.

References

-

Silsource. (n.d.). 3-METHACRYLOXYPROPYLTRIETHOXYSILANE. Retrieved from [Link]

-

JH-O174S. (n.d.). Chemical Name: 3-Methacryloxypropyltrimethoxysilane. Retrieved from [Link]

-

Gelest. (n.d.). METHACRYLOXYPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

-

Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. (n.d.). Retrieved from [Link]

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). ResearchGate. Retrieved from [Link]

-

Co-Formula. (n.d.). CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0. Retrieved from [Link]

-

Pączkowska, M., Piszczek, P., & Łukaszewska, J. P. (2021). Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment. Materials, 14(19), 5871. [Link]

-

Febriani, R., Wulanhapsari, M., Faza, Y., & Karlina, E. (2022). Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. Padjadjaran Journal of Dentistry, 34(2), 136-141. [Link]

-

Febriani, R., Wulanhapsari, M., Faza, Y., & Karlina, E. (2022). Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. ResearchGate. Retrieved from [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 3-Methacryloxypropylmethyldimethoxysilane CAS#: 14513-34-9 [m.chemicalbook.com]

- 2. Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 3. 3-Methacryloxypropyltrimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 3-Methacryloxypropylmethyldimethoxysilane

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 3-Methacryloxypropylmethyldimethoxysilane, a versatile organosilane coupling agent. Primarily synthesized via the platinum-catalyzed hydrosilylation of allyl methacrylate with methyldimethoxysilane, this document delves into the intricacies of the reaction mechanism, including the widely accepted Chalk-Harrod mechanism. It further details a laboratory-scale synthesis protocol, purification techniques, and analytical characterization by NMR and FTIR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this important chemical compound.

Introduction: The Significance of 3-Methacryloxypropylmethyldimethoxysilane

3-Methacryloxypropylmethyldimethoxysilane, with the IUPAC name 3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate and CAS number 14513-34-9, is a bifunctional organosilane that possesses both a polymerizable methacrylate group and hydrolyzable methoxy groups attached to a silicon atom.[1] This unique structure allows it to act as a molecular bridge between organic polymers and inorganic substrates, making it an indispensable coupling agent in a wide array of applications.[2][3] Its utility is prominent in the production of composites, adhesives, coatings, and dental resins, where it enhances adhesion, improves mechanical properties, and increases the durability of the final materials.[2][3] Understanding its synthesis and reaction mechanism is paramount for optimizing its performance and developing new applications.

The Core Synthesis Route: Hydrosilylation

The most prevalent and industrially viable method for the synthesis of 3-Methacryloxypropylmethyldimethoxysilane is the hydrosilylation reaction. This process involves the addition of a silicon-hydrogen bond from methyldimethoxysilane across the carbon-carbon double bond of allyl methacrylate.[4][5] The reaction is typically catalyzed by a platinum complex, with Karstedt's and Speier's catalysts being common choices.[4][6]

The overall reaction can be represented as follows:

CH₂=C(CH₃)COOCH₂CH=CH₂ + HSi(CH₃)(OCH₃)₂ → CH₂=C(CH₃)COOCH₂(CH₂)₂Si(CH₃)(OCH₃)₂ (Allyl Methacrylate + Methyldimethoxysilane → 3-Methacryloxypropylmethyldimethoxysilane)

The reaction is exothermic and requires careful temperature control to prevent unwanted side reactions, particularly the polymerization of the methacrylate group.[7] To mitigate this, polymerization inhibitors are often added to the reaction mixture.[7]

Unraveling the Reaction Mechanism: A Closer Look at the Catalytic Cycle

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism . This catalytic cycle involves a series of steps that facilitate the formation of the desired carbon-silicon bond.

The Chalk-Harrod Mechanism:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Si-H bond of methyldimethoxysilane to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The allyl methacrylate molecule then coordinates to the platinum center through its double bond.

-

Migratory Insertion: In this key step, the coordinated double bond inserts into the platinum-hydride bond. This insertion can occur in two ways, leading to either the α-adduct (Markovnikov addition) or the desired β-adduct (anti-Markovnikov addition). For terminal alkenes like allyl methacrylate, the β-addition is sterically and electronically favored, leading to the formation of the linear product.

-

Reductive Elimination: The final step involves the reductive elimination of the newly formed alkyl-silyl group from the platinum center, yielding the 3-Methacryloxypropylmethyldimethoxysilane product and regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

Caption: A simplified representation of the Chalk-Harrod mechanism for the hydrosilylation of allyl methacrylate.

Potential Side Reactions:

While the hydrosilylation reaction is generally efficient, several side reactions can occur, impacting the yield and purity of the final product:

-

Isomerization of the Alkene: The platinum catalyst can also catalyze the isomerization of the terminal double bond of allyl methacrylate to an internal, less reactive position.

-

Dehydrogenative Silylation: This side reaction leads to the formation of an unsaturated silane and hydrogen gas.

-

Polymerization: The methacrylate group is susceptible to free-radical polymerization, especially at elevated temperatures. The use of inhibitors and strict temperature control are crucial to minimize this.[7]

Experimental Protocol: A Laboratory-Scale Synthesis

This section outlines a representative protocol for the synthesis of 3-Methacryloxypropylmethyldimethoxysilane. Safety Note: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Allyl methacrylate

-

Methyldimethoxysilane

-

Platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm Pt)

-

Polymerization inhibitor (e.g., phenothiazine)

-

Anhydrous toluene (solvent)

Procedure:

-

Reactor Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a thermometer. Ensure all glassware is dry.

-

Initial Charge: Charge the flask with methyldimethoxysilane and the polymerization inhibitor. Begin stirring and heat the mixture to the desired reaction temperature (typically 60-80°C).

-

Catalyst Addition: Add the platinum catalyst to the reaction flask.

-

Substrate Addition: Slowly add the allyl methacrylate to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-4 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹).

-

Purification: After the reaction is complete, the crude product is purified by vacuum distillation to remove the solvent, unreacted starting materials, and any high-boiling impurities.

Caption: A flowchart illustrating the key steps in the laboratory synthesis of 3-Methacryloxypropylmethyldimethoxysilane.

Data Presentation: Key Synthesis Parameters

The following table summarizes typical parameters for the synthesis of 3-Methacryloxypropylmethyldimethoxysilane. These values can vary depending on the specific catalyst and reaction conditions employed.

| Parameter | Typical Value/Range | Rationale & Field Insights |

| Reactant Molar Ratio | 1:1 to 1:1.1 (Silane:Alkene) | A slight excess of the silane can help to ensure complete conversion of the more valuable allyl methacrylate. |

| Catalyst Loading (Pt) | 5 - 20 ppm | Higher catalyst loading can increase the reaction rate but also the cost and potential for side reactions. Optimization is key. |

| Reaction Temperature | 60 - 90 °C | A balance must be struck between a reasonable reaction rate and minimizing the risk of methacrylate polymerization. |

| Reaction Time | 2 - 6 hours | Reaction progress should be monitored to determine the optimal time for achieving high conversion. |

| Inhibitor Concentration | 100 - 500 ppm | Sufficient inhibitor is crucial to prevent gelling of the reaction mixture, especially during distillation.[7] |

| Typical Yield | > 90% | With optimized conditions, high yields of the desired product can be achieved.[7] |

| Purity (after distillation) | > 98% | Vacuum distillation is effective in achieving high purity.[7] |

Product Characterization: Spectroscopic Analysis

Confirmation of the successful synthesis of 3-Methacryloxypropylmethyldimethoxysilane is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Key signals include those for the vinyl protons of the methacrylate group (~5.5 and 6.1 ppm), the methyl protons of the methacrylate group (~1.9 ppm), the methoxy protons on the silicon atom (~3.5 ppm), the methyl protons on the silicon atom (~0.1 ppm), and the propyl chain protons.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom, including the carbonyl carbon of the ester (~167 ppm), the vinyl carbons (~125 and 136 ppm), and the carbons of the propyl chain and methoxy groups.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum is a valuable tool for monitoring the reaction and confirming the structure of the product.

-

Disappearance of Si-H stretch: The completion of the hydrosilylation is indicated by the disappearance of the strong Si-H stretching vibration from the methyldimethoxysilane starting material, which typically appears around 2150 cm⁻¹.

-

Characteristic Product Peaks: The product spectrum will show characteristic absorption bands, including:

-

C=O stretch (ester): ~1720 cm⁻¹

-

C=C stretch (methacrylate): ~1638 cm⁻¹

-

Si-O-C stretch: ~1080 cm⁻¹[9]

-

C-H stretches (alkyl and vinyl): ~2800-3100 cm⁻¹

-

Conclusion: A Versatile Building Block

The synthesis of 3-Methacryloxypropylmethyldimethoxysilane via platinum-catalyzed hydrosilylation is a well-established and efficient method for producing this important bifunctional molecule. A thorough understanding of the reaction mechanism, including the Chalk-Harrod cycle and potential side reactions, is crucial for optimizing the synthesis and achieving high yields of the pure product. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals working with this versatile silane coupling agent, enabling them to harness its full potential in the development of advanced materials and technologies.

References

-

PubChem. 3-(Dimethoxymethylsilyl)propyl methacrylate. National Center for Biotechnology Information. [Link]

- Google Patents. WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor.

- Google Patents. CN101121724A - Method for preparing 3-(methacryloxy)propyltrimethoxysilane.

-

ResearchGate. ¹H NMR spectrum of 3-methacryloxypropyltrimethoxysilane (MAPTMS) at 0, 24, and 48 h of reaction. [Link]

-

Qualitas1998.net. Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. [Link]

-

ResearchGate. Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. [Link]

-

PubMed Central. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

ResearchGate. The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. [Link]

-

Scirp.org. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. [Link]

Sources

- 1. 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methacryloxypropylmethyldimethoxysilane | 14513-34-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. qualitas1998.net [qualitas1998.net]

- 5. researchgate.net [researchgate.net]

- 6. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 7. CN101121724A - Method for preparing 3-(methacryloxy)propyltrimethoxysilane - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Hydrolysis and Condensation of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Controlled Chemistry of a Versatile Hybrid Monomer

3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) stands as a cornerstone molecule in the synthesis of advanced organic-inorganic hybrid materials. Its bifunctional nature—possessing a polymerizable methacrylate group and hydrolyzable methoxysilyl groups—offers a unique chemical handle to bridge the divide between organic polymer networks and inorganic structures. For professionals in drug development and biomaterials science, mastering the sol-gel chemistry of MPMDMS is not merely an academic exercise; it is the key to designing materials with tailored properties for applications ranging from controlled-release matrices and bio-adhesives to dental composites and surface-modified nanoparticles.[1]

This guide moves beyond a simple recitation of facts. As a senior application scientist, my objective is to provide a narrative grounded in mechanistic understanding and practical, field-proven insights. We will explore the "why" behind the "how," ensuring that every protocol and piece of data is part of a self-validating system of scientific integrity. Herein, we dissect the fundamental hydrolysis and condensation reactions of MPMDMS, the critical factors that govern their kinetics, and the analytical techniques required to monitor and control the process.

The MPMDMS Molecule: A Structural Overview

Before delving into its reactivity, it is essential to understand the structure of MPMDMS. It is an organofunctional silane with three key components:

-

The Methacrylate Group: A reactive carbon-carbon double bond that can undergo free-radical polymerization to form a polyacrylate backbone.

-

The Propyl Linker: A stable three-carbon aliphatic chain that connects the organic and inorganic functionalities.

-

The Methyldimethoxysilyl Group: The inorganic reactive center. It contains two hydrolyzable methoxy groups (-OCH₃) and one non-hydrolyzable methyl group (-CH₃) attached to the silicon atom. The presence of only two alkoxy groups, as opposed to the more common three in trimethoxysilanes, influences the final network structure, reducing the potential cross-linking density and imparting greater flexibility to the resulting polymer.

| Property | Value |

| IUPAC Name | 3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate[2] |

| CAS Number | 14513-34-9[2][3] |

| Molecular Formula | C₁₀H₂₀O₄Si[2][3] |

| Molecular Weight | 232.35 g/mol [2] |

| Boiling Point | 65 °C @ 0.35 Torr[3] |

| Density | ~1.0 g/cm³[3] |

The Core Reactions: Hydrolysis and Condensation

The transformation of MPMDMS from a monomeric liquid into a solid or gel network occurs via a two-stage sol-gel process: hydrolysis followed by condensation.[4][5] These reactions, while presented sequentially for clarity, often occur concurrently once hydrolysis has been initiated.[5]

Stage 1: Hydrolysis - Activation of the Silane

Hydrolysis is the foundational step where the two methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), known as silanols. This reaction requires water and is typically catalyzed by an acid or a base.[4]

Reaction: R-Si(CH₃)(OCH₃)₂ + 2H₂O ⇌ R-Si(CH₃)(OH)₂ + 2CH₃OH (where R is the 3-methacryloxypropyl group)

This process converts the relatively stable alkoxysilane into highly reactive silanol intermediates, which are the true building blocks for the subsequent condensation stage.[4] The reaction proceeds stepwise, with the hydrolysis of the first methoxy group being the rate-limiting step.[6]

Caption: The two primary pathways for siloxane bond formation.

Causality in Experimental Choices: Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are not fixed; they are exquisitely sensitive to a range of experimental parameters. Understanding these factors is crucial for achieving reproducible results and tailoring material properties.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Mechanistic Rationale |

| Acidic pH (e.g., 2-4) | Fast | Slow | The alkoxy-oxygen is protonated, making it a better leaving group and facilitating nucleophilic attack by water. Silanols are also protonated, creating repulsion that slows condensation. [7] |

| Neutral pH (e.g., ~7) | Minimum Rate | Slow | Both acid and base catalysis mechanisms are inefficient at this pH. [8] |

| Basic pH (e.g., 8-10) | Fast | Very Fast | Nucleophilic attack by OH⁻ on the silicon atom initiates hydrolysis. Silanols are deprotonated to form reactive silanolate anions (Si-O⁻), which rapidly attack neutral silanols, accelerating condensation. [7][9] |

| Water/Silane Ratio | Increases with water | Dependent on silanol concentration | Water is a reactant in hydrolysis; increasing its concentration (up to solubility limits) drives the reaction forward according to Le Châtelier's principle. [7] |

| Temperature | Increases | Increases | Provides the necessary activation energy for both reactions, dramatically accelerating their rates. [10] |

| Solvent | Can influence miscibility | Can influence miscibility | A co-solvent like ethanol is often used to create a homogeneous solution of the hydrophobic silane and aqueous phase, ensuring the reaction can proceed efficiently. [11] |

Field Insight: For applications requiring a stable, pre-hydrolyzed silane solution (a "pot life"), it is common practice to hydrolyze under controlled acidic conditions (pH 4-5). This maximizes the formation of reactive silanols while minimizing premature condensation, allowing the solution to be stored before application. [9]Conversely, to achieve rapid curing, a basic catalyst can be introduced after hydrolysis is complete.

Analytical Characterization: Monitoring the Reactions in Situ

To control the synthesis of MPMDMS-based materials, one must be able to monitor the extent of hydrolysis and condensation. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the principal tools for this purpose. [12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous, quantitative information about the different chemical species in the solution. [10][12]

-

¹H NMR: Used to track the disappearance of the methoxy protons (-OCH₃) from the silane and the corresponding appearance of methanol protons. [13]* ²⁹Si NMR: The most powerful technique for this system. It can distinguish between the unreacted silane, the partially and fully hydrolyzed intermediates, and the various condensed species based on the silicon atom's local chemical environment. [14][15]

Silicon Species Notation Typical ²⁹Si Chemical Shift Range (ppm) Monomer: RSi(CH₃)(OCH₃)₂ D⁰ -20 to -22 Hydrolyzed Monomer: RSi(CH₃)(OH)₂ D⁰(OH)₂ -22 to -24 Dimer End-Group: RSi(CH₃)(OH)-O- D¹ -30 to -32 | Linear Middle-Group: -O-Si(CH₃)(R)-O- | D² | -40 to -42 |

Note: Chemical shifts are approximate and can vary with solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a highly accessible technique for monitoring the key functional group transformations in real-time. [9][16]By tracking the intensity of specific absorption bands, one can follow the progress of the reactions. [17][18]

| Wavenumber (cm⁻¹) | Assignment | Reaction Indicated |

|---|---|---|

| ~2840 | C-H stretch in Si-OCH₃ | Disappearance indicates hydrolysis |

| ~1190 | Si-O-C stretch | Disappearance indicates hydrolysis |

| ~3200-3700 (broad) | O-H stretch in Si-OH and H₂O | Appearance indicates hydrolysis |

| ~900-960 | Si-OH stretch | Appearance indicates hydrolysis, disappearance indicates condensation |

| ~1000-1100 (broad) | Si-O-Si asymmetric stretch | Appearance indicates condensation |

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and provide a clear framework for studying MPMDMS chemistry.

Protocol 1: Controlled Acid-Catalyzed Hydrolysis of MPMDMS

Objective: To prepare a solution of hydrolyzed MPMDMS with minimal initial condensation.

-

Solution Preparation: In a clean glass vessel, prepare a 95:5 (v/v) solution of ethanol and deionized water.

-

pH Adjustment: While stirring, add 0.1 M HCl dropwise to the ethanol/water solution until the pH is stable at 4.0.

-

Silane Addition: Slowly add MPMDMS to the acidified solvent to achieve a final silane concentration of 2% (v/v). Maintain vigorous stirring to ensure immediate and complete mixing.

-

Hydrolysis Reaction: Seal the vessel to prevent evaporation and allow the reaction to proceed at room temperature for at least 2 hours.

-

Validation (via FTIR):

-

Take an initial (t=0) spectrum of the solution immediately after mixing.

-

Acquire subsequent spectra at regular intervals (e.g., every 30 minutes).

-

Confirm hydrolysis by observing the decrease in the Si-O-C peak (~1190 cm⁻¹) and the growth of the broad Si-OH peak (~920 cm⁻¹ and 3200-3700 cm⁻¹). The reaction is considered largely complete when the Si-O-C peak intensity stabilizes at a minimum.

-

Caption: Experimental workflow for controlled hydrolysis and FTIR analysis.

Conclusion: From Monomer to Functional Material

The hydrolysis and condensation of 3-Methacryloxypropylmethyldimethoxysilane are a powerful yet sensitive set of reactions. Control over the final material properties—be it the adhesive strength of a biomedical patch or the release kinetics of an encapsulated drug—begins with a fundamental mastery of this underlying sol-gel chemistry. By understanding the causality behind the influence of pH, catalysts, and other factors, and by employing robust analytical techniques to monitor the reaction progress, researchers can move from speculative formulation to rational design. This guide provides the foundational principles and practical workflows to empower scientists in leveraging the full potential of MPMDMS in their research and development endeavors.

References

-

Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. (2006). Journal of Chromatography A. Available at: [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2012). Journal of Physical Chemistry B. Available at: [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. (1992). Silanes and Other Coupling Agents. Available at: [Link]

-

The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2007). Journal of Adhesion Science and Technology. Available at: [Link]

-

3-(Dimethoxymethylsilyl)propyl methacrylate. PubChem, National Institutes of Health. Available at: [Link]

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). Designed Monomers and Polymers. Available at: [Link]

-

Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. (2020). Matéria (Rio de Janeiro). Available at: [Link]

-

Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. (2006). Journal of Sol-Gel Science and Technology. Available at: [Link]

-

Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. (2020). SciELO. Available at: [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available at: [Link]

-

Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. (2006). Journal of Sol-Gel Science and Technology. Available at: [Link]

-

3-Methacryloxypropyltrimethoxysilane-Modified Hydroxyl Acrylate Pressure-Sensitive Adhesive with High Antiplasticity for Efficient Transdermal Drug Delivery. (2024). ACS Applied Polymer Materials. Available at: [Link]

-

¹H NMR spectrum of 3-methacryloxypropyltrimethoxysilane (MAPTMS) at 0, 24, and 48 h of reaction. ResearchGate. Available at: [Link]

-

Assignment of the FTIR peaks for silanes. ResearchGate. Available at: [Link]

-

3-methacryloxypropylmethyldimethoxysilane. Conier Chem & Pharma Limited. Available at: [Link]

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy. Available at: [Link]

-

Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. (2018). ResearchGate. Available at: [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2020). Polymers. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. gelest.com [gelest.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. afinitica.com [afinitica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS)

Prepared by: A Senior Application Scientist

Foreword: Unveiling the Molecular Signature of a Versatile Coupling Agent

3-Methacryloxypropylmethyldimethoxysilane (MPMDMS) is a bifunctional organosilane that serves as a critical molecular bridge in advanced materials science.[1][2] Its unique structure, featuring a polymerizable methacrylate group and hydrolyzable methoxysilane moieties, allows it to covalently bond inorganic substrates (like glass and metals) to organic polymer matrices.[1] This dual reactivity makes it an indispensable adhesion promoter, surface modifier, and crosslinking agent in composites, adhesives, and coatings.[3]

The efficacy of MPMDMS in any application is fundamentally tied to its chemical structure and purity. Therefore, a robust and unambiguous analytical characterization is not merely a quality control step but a prerequisite for predictable material performance. This guide provides an in-depth exploration of two cornerstone analytical techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive structural elucidation of MPMDMS. We will move beyond rote data presentation to explain the causality behind the spectral features, providing field-proven insights for researchers and drug development professionals who rely on precision and certainty in their work.

The Molecular Architecture of MPMDMS

To interpret the spectroscopic data, one must first understand the molecule's constituent parts. MPMDMS, with the chemical formula C₁₀H₂₀O₄Si, possesses several distinct functional groups, each with a unique spectroscopic signature.

Caption: Molecular structure of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS).

Part 1: Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

Experimental Protocol: Acquiring the FTIR Spectrum

The liquid nature of MPMDMS simplifies sample preparation significantly. An Attenuated Total Reflectance (ATR) accessory is the preferred modern method due to its simplicity and minimal sample volume requirement.

-

Instrument Preparation: Ensure the spectrometer is purged and a background spectrum of the clean, empty ATR crystal (typically diamond or germanium) is collected. This step is critical as it subtracts interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat MPMDMS liquid directly onto the ATR crystal surface, ensuring the crystal is fully covered.

-

Spectrum Acquisition: Secure the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is then ready for analysis.

Caption: Experimental workflow for FTIR analysis of liquid MPMDMS using an ATR accessory.

Interpretation of the MPMDMS FTIR Spectrum

The FTIR spectrum of MPMDMS is rich with information, providing clear evidence for each of its key structural components. The most diagnostically significant peaks are summarized below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |

| ~2945, ~2843 | C-H Asymmetric & Symmetric Stretch | Propyl chain, Si-CH₃, and O-CH₃ groups |

| ~1720 | C=O Stretch | Ester carbonyl of the methacrylate group (Strong, Sharp) |

| ~1638 | C=C Stretch | Alkene of the methacrylate group (Medium) |

| ~1455 | C-H Bend (Scissoring) | -CH₂- groups |

| ~1320, ~1298 | C-H Bend (Wagging) | =C-H and CH₃ groups |

| ~1165 | C-O Stretch | Ester C-O linkage (Strong) |

| ~1080, ~815 | Si-O-C Stretch | Dimethoxysilane group (Very Strong, Broad) |

The spectrum is dominated by two key regions. The carbonyl (C=O) stretch around 1720 cm⁻¹ is an unmistakable, strong, and sharp peak confirming the methacrylate ester.[4] Equally prominent is the very strong and often broad absorption band centered around 1080 cm⁻¹, which is characteristic of the Si-O-C linkages of the methoxysilane groups.[4][5] The presence of the C=C double bond is confirmed by a medium-intensity peak at approximately 1638 cm⁻¹.[5] The synergistic observation of these specific peaks provides high-confidence verification of the molecule's identity.

Part 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

While FTIR confirms the presence of functional groups, NMR spectroscopy maps the precise connectivity of atoms, providing an atomic-level blueprint of the molecule. We utilize both proton (¹H) and carbon-13 (¹³C) NMR to build a complete picture.

Experimental Protocol: Preparing the NMR Sample

Proper sample preparation is paramount for acquiring a high-resolution NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which MPMDMS is fully soluble. Chloroform-d (CDCl₃) is a standard and effective choice.

-

Sample Preparation: In a clean vial, dissolve approximately 10-20 mg of MPMDMS in 0.6-0.7 mL of the deuterated solvent.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.[6]

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet. The instrument will then be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

-

Spectrum Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum.

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3-Methacryloxypropylmethyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS). As a bifunctional organosilane, MPMDMS is increasingly utilized in the formulation of advanced materials where thermal resilience is a critical parameter. This document synthesizes fundamental chemical principles with practical experimental insights to offer a thorough understanding of the material's behavior at elevated temperatures. Key topics covered include the molecular structure and its influence on thermal stability, mechanisms of hydrolysis and condensation, thermal degradation pathways, and detailed protocols for empirical analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to be an essential resource for researchers and professionals engaged in the development and application of silane-based materials.

Introduction to 3-Methacryloxypropylmethyldimethoxysilane (MPMDMS)

3-Methacryloxypropylmethyldimethoxysilane (CAS No. 14513-34-9) is a versatile organofunctional silane coupling agent.[1][2] Its molecular structure incorporates a reactive methacrylate group and two hydrolyzable methoxy groups attached to a central silicon atom. This dual functionality allows it to act as a molecular bridge between organic polymer matrices and inorganic substrates, enhancing adhesion and improving the mechanical and thermal properties of composite materials.

Molecular Structure and Physicochemical Properties

The unique characteristics of MPMDMS stem from its hybrid organic-inorganic structure.

-

Organic Functionality: The methacrylate group is capable of undergoing free-radical polymerization, allowing it to copolymerize with a wide range of organic resins, such as acrylics and polyesters.[3]

-

Inorganic Functionality: The two methoxy groups are susceptible to hydrolysis, leading to the formation of reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials (e.g., glass, silica, metal oxides) or with other silanol groups to form a durable siloxane (Si-O-Si) network.[4]

A summary of the key physicochemical properties of MPMDMS is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C10H20O4Si | [1] |

| Molecular Weight | 232.35 g/mol | [1] |

| Appearance | Colorless liquid | |

| CAS Number | 14513-34-9 | [1][2] |

Fundamentals of Thermal Stability and Degradation

The thermal stability of MPMDMS is intrinsically linked to its molecular structure, particularly the bond energies of its constituent chemical moieties. The degradation of MPMDMS at elevated temperatures is not a simple process but rather a complex interplay of several chemical reactions, including hydrolysis, condensation, and thermal decomposition of the organic and inorganic components.

The Role of Hydrolysis and Condensation

The methoxy groups of MPMDMS are prone to hydrolysis in the presence of water, a reaction that is often the initial step in both its application as a coupling agent and its degradation at elevated temperatures in non-anhydrous environments.

The hydrolysis of dialkoxysilanes like MPMDMS proceeds in a stepwise manner, forming silanol intermediates. These silanols are highly reactive and can undergo condensation reactions to form siloxane bonds. While trialkoxysilanes can form a three-dimensional cross-linked network, dialkoxysilanes are expected to form more linear, two-dimensional structures.[4] This difference in network formation can influence the ultimate thermal stability of the resulting polysiloxane, with the more highly cross-linked structures generally exhibiting greater thermal resilience.[5]

The following diagram illustrates the hydrolysis and condensation pathway of MPMDMS.

Caption: Proposed thermal degradation pathways for MPMDMS.

Experimental Analysis of Thermal Stability

To empirically determine the thermal stability and degradation profile of MPMDMS, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the final residual mass.

The following protocol provides a step-by-step methodology for conducting a TGA experiment on liquid MPMDMS.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate crucible material (e.g., alumina, platinum) that is inert to the sample and its degradation products. [6] * Tare the empty crucible.

-

-

Sample Preparation:

-

Using a micropipette, carefully dispense a small, accurately weighed sample of MPMDMS (typically 5-10 mg) into the tared crucible.

-

For volatile liquids like MPMDMS, it is advisable to use a hermetic pan with a pinhole lid to control evaporation at lower temperatures.

-

-

TGA Method Parameters:

-

Temperature Program:

-

Equilibrate at a starting temperature of 30 °C.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete degradation (e.g., 800 °C).

-

-

Atmosphere:

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

-

Data Analysis:

-

Plot the sample mass (or weight percent) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the steepest weight loss curve.

-

Identify the temperature of maximum rate of weight loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

-

Record the residual mass at the end of the experiment.

-

The workflow for a typical TGA experiment is depicted below.

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes. [7]

The following protocol outlines the procedure for conducting a DSC analysis of liquid MPMDMS.

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy.

-

Use hermetically sealed aluminum pans to contain the liquid sample and prevent evaporation.

-

-

Sample Preparation:

-

Place an empty hermetically sealed pan on the reference side of the DSC cell.

-

Accurately weigh a small amount of MPMDMS (typically 2-5 mg) into a sample pan and hermetically seal it.

-

-

DSC Method Parameters:

-

Temperature Program:

-

Equilibrate at a low starting temperature (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature below the onset of significant decomposition as determined by TGA.

-

A second heating scan is often performed after a controlled cooling cycle to observe any changes in the material's thermal behavior after the initial thermal history is erased.

-

-

Atmosphere:

-

Maintain an inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 50 mL/min).

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and quantify any endothermic or exothermic peaks, which may correspond to phase transitions or reactions.

-

Determine the glass transition temperature (Tg) if the material is amorphous.

-

Integrate the area under any decomposition peaks to determine the enthalpy of decomposition (ΔHd).

-

The following diagram illustrates the key steps in a DSC experiment.

Caption: Workflow for Differential Scanning Calorimetry.

Comparative Stability and Field Insights

Dialkoxy vs. Trialkoxy Silanes

The presence of two methoxy groups in MPMDMS, as opposed to three in its more common counterpart, 3-methacryloxypropyltrimethoxysilane (MPTMS), has implications for its hydrolytic stability and the structure of the resulting polysiloxane network. Dialkoxysilanes generally exhibit different hydrolysis and condensation kinetics compared to trialkoxysilanes. [8]The resulting polysiloxane from MPMDMS is expected to have a lower crosslink density, which may influence its thermal stability. Generally, a higher degree of crosslinking in the siloxane network contributes to enhanced thermal stability. [5]

Influence of the Methacrylate Group

The methacrylate functionality introduces a potential pathway for thermal degradation that is not present in simple alkyl or aryl silanes. The thermal stability of polymers derived from methacrylates is well-documented, and the degradation often proceeds via depolymerization to the monomer. [9][10]This suggests that the organic portion of the MPMDMS molecule may begin to degrade at temperatures lower than the cleavage of the Si-O backbone.

Conclusion

The thermal stability and degradation of 3-Methacryloxypropylmethyldimethoxysilane are complex phenomena governed by its unique bifunctional chemical structure. Understanding these behaviors is critical for its effective application in high-performance materials. This guide has provided a theoretical framework for the hydrolysis, condensation, and thermal degradation of MPMDMS, complemented by detailed, practical protocols for its characterization using TGA and DSC. While direct experimental data for this specific silane is sparse, the principles outlined herein, along with the comparative analysis of related compounds, offer a solid foundation for researchers and professionals working with this versatile coupling agent. Further empirical studies are encouraged to build upon this foundational knowledge and expand our understanding of this important material.

References

- Application of laser ionization mass spectrometry for the analysis of pyrolysis products from TiO2 nanoparticles treated with a silane coupling agent. (n.d.). Analytical Methods (RSC Publishing).

- Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. (2010).

- Influence of Silane Coupling Agent on Pyrolysis Pattern of Styrene-Butadiene Rubber in Filled Rubber Compounds. (2009).

- The Impact of Silanol Defects on the Properties of Zeolite-Based Microporous Water. (2026).

- A Comparative Guide to 3-Methacryloxypropyldimethylsilanol and Other Silane Coupling Agents. (2025). Benchchem.

- Thermal and oxidative degradation of poly(methyl methacrylate): weight loss. (n.d.).

- Potential of Silanes for Chromate Replacement in Metal Finishing Industries. (2002). DTIC.

- The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). (2007).

- Thermal analysis of organically modified siloxane melting gels. (2011). CUNY Academic Works.

- Chemical Name: 3-Methacryloxypropyltrimethoxysilane. (n.d.). JH-O174S.

- Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry.

- Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. (2025).

- Thermal Stability of Silane Coupling Agents. (2006). Gelest, Inc.

- Differential scanning calorimetry. (n.d.). Wikipedia.

- Elucidating the thermal degradation of silane-based polymers using reactive molecular dynamics simulations. (2025). APS Global Physics Summit 2025.

- 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485. (n.d.). PubChem.

- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.

- Study on some alkoxysilanes for hydrophobation and protection of wood against decay. (2006).

- What is the difference in use between trialkoxysilyl and dialkoxysilyl groups? (n.d.). Shin-Etsu Silicone Selection Guide.

- Organics. (n.d.). NETZSCH Analyzing & Testing.

- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech.

- Novel differential scanning calorimetric studies of supercooled organic liquids. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).

- Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (2026). MDPI.

- Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)

- Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. (n.d.).

- TGA results of reference silica and silane modified silicas. (n.d.).

- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (2009).

- Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) Functionalized Barium Titanate/Photopolymer Composites: Functionalization and Process Parameter Investigation. (2025).

- Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. (n.d.). PMC - NIH.

- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (n.d.). PubMed.

- 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. (n.d.).

- Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. (n.d.). NIH.

- 3-Methacryloxypropylmethyldimethoxysilane CAS#: 14513-34-9. (n.d.). ChemicalBook.

- 3-Methacryloxypropylmethyldimethoxysilane SDS, 14513-34-9 Safety D

Sources

- 1. 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methacryloxypropylmethyldimethoxysilane CAS#: 14513-34-9 [amp.chemicalbook.com]

- 3. 3-Methacryloxypropyltrimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]

- 4. What is the difference in use between trialkoxysilyl and dialkoxysilyl groups? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. academicworks.cuny.edu [academicworks.cuny.edu]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,5-Benzodiazepines: Synthesis, Properties, and Applications in Drug Discovery

A Note on CAS Number 14513-34-9: The provided CAS number, 14513-34-9, corresponds to the chemical compound 3-Methacryloxypropylmethyldimethoxysilane. This is a silane coupling agent primarily used in the materials science and adhesive industries to enhance the bonding between organic and inorganic materials.[1][2][3] Its properties and applications are not aligned with the context of drug development and neuropharmacology. This guide will therefore focus on the 1,5-benzodiazepine scaffold, a class of compounds with significant relevance to the target audience of researchers, scientists, and drug development professionals.

Introduction to the 1,5-Benzodiazepine Scaffold

Benzodiazepines (BZDs) are a prominent class of heterocyclic compounds characterized by the fusion of a benzene ring and a seven-membered diazepine ring.[4][5] Within this family, the 1,5-benzodiazepine core has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[6] These compounds are recognized for their wide range of therapeutic effects, including anxiolytic (anti-anxiety), anticonvulsant, sedative-hypnotic, and muscle relaxant properties.[4][6]

The pharmacological effects of benzodiazepines are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[5][7] By potentiating the effects of GABA, benzodiazepines induce a state of neuronal inhibition, leading to their characteristic CNS depressant effects.[5][6]

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of 1,5-benzodiazepines, with a focus on their relevance in modern drug discovery and development.

Physicochemical Properties and Synthesis of 1,5-Benzodiazepines

The 1,5-benzodiazepine structure allows for extensive chemical modification at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Core Chemical Properties

| Property | Description |

| Molecular Formula | Varies based on substituents, with a core of C9H8N2. |

| Molecular Weight | Dependent on the nature and number of substituents. |

| Appearance | Typically crystalline solids. |

| Solubility | Generally soluble in organic solvents and poorly soluble in water. |

Synthesis of the 1,5-Benzodiazepine Core

The most common and versatile method for synthesizing the 1,5-benzodiazepine scaffold is the condensation reaction between o-phenylenediamines and a suitable three-carbon synthon, such as β-diketones, α,β-unsaturated ketones, or ketones.[4][8]

A general synthetic scheme is outlined below:

Caption: General synthesis of 1,5-benzodiazepines.

This reaction can be catalyzed by a variety of acids, including Lewis and Brønsted acids, or bases.[9] The choice of catalyst and reaction conditions can significantly influence the reaction yield and purity of the final product.[8] Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.[9]

Biological Activity and Mechanism of Action

The biological effects of 1,5-benzodiazepines are intrinsically linked to their ability to modulate the GABA-A receptor.

GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[5][7] This binding event does not open the chloride channel directly but rather enhances the affinity of GABA for its receptor.[7] The increased binding of GABA leads to a more frequent opening of the chloride channel, resulting in enhanced neuronal inhibition.[7]

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Therapeutic Applications

The potentiation of GABAergic inhibition by 1,5-benzodiazepines underlies their therapeutic applications:

-

Anxiolytic: By reducing neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala.[5]

-

Anticonvulsant: By suppressing the rapid and excessive firing of neurons that characterizes seizures.[6]

-

Sedative-Hypnotic: By promoting sleep onset and duration through generalized CNS depression.[5]

-

Muscle Relaxant: By enhancing the inhibitory effects of GABA on motor pathways in the spinal cord.[5]

Structure-Activity Relationships (SAR)

The biological activity of 1,5-benzodiazepines can be modulated by substitutions on the benzodiazepine core. While detailed SAR studies are specific to each derivative, some general principles have been established for the broader class of benzodiazepines:

-

Ring A: The presence of an electron-withdrawing group at the 7-position (e.g., a halogen or nitro group) generally enhances activity.[7]

-

Ring B: The seven-membered diazepine ring is crucial for activity. Saturation of the double bonds can significantly alter the pharmacological profile.

-

Substituents: The nature of the substituents at the 2- and 4-positions can influence potency and selectivity for different GABA-A receptor subtypes.

Experimental Protocols for Preclinical Evaluation

The evaluation of novel 1,5-benzodiazepine derivatives in a preclinical setting is essential to characterize their pharmacological profile. Below is a representative protocol for assessing the anxiolytic-like effects of a test compound in mice using the elevated plus-maze (EPM) test.

Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of a novel 1,5-benzodiazepine derivative.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms)

-

Test compound (e.g., a novel 1,5-benzodiazepine)

-

Vehicle (e.g., corn oil, saline with Tween 80)[10]

-

Positive control (e.g., Diazepam)[10]

-

Male mice (e.g., C57BL/6)

-

Video tracking software

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

EPM Test:

-

Place a mouse at the center of the EPM, facing one of the open arms.

-

Record the mouse's behavior for 5 minutes using video tracking software.

-

-

Data Analysis:

-

Measure the time spent in the open arms and the number of entries into the open and closed arms.

-

An increase in the time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Caption: Experimental workflow for the elevated plus-maze test.

Conclusion

The 1,5-benzodiazepine scaffold remains a cornerstone in the development of CNS-active therapeutics. Its well-understood mechanism of action, coupled with the potential for diverse chemical modifications, ensures its continued relevance in the search for novel drugs with improved efficacy and safety profiles. A thorough understanding of the synthesis, pharmacology, and preclinical evaluation of these compounds is critical for researchers and drug development professionals aiming to innovate in the field of neuropharmacology.

References

- Current time information in Wayne County, US. (n.d.). Google.

- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC. (2023, January 25). NIH.

- The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (n.d.). MDPI.

- CAS 14513-34-9 3-Methacryloxypropylmethyldimethoxysilane. (n.d.). Alfa Chemistry.

- CAS 14513-34-9: 3-Methacryloxypropylmethyldimethoxysilane. (n.d.). CymitQuimica.

- 3-Methacryloxypropylmethyldimethoxysilane 14513-34-9 wiki. (n.d.). Guidechem.

- 3-Methacryloxypropylmethyldimethoxysilane CAS No.14513-34-9. (n.d.).

- Benzodiazepine. (n.d.). Wikipedia.

- 3-(Dimethoxymethylsilyl)propyl methacrylate. (n.d.). PubChem.

- 14513-34-9 | 3-[Dimethoxy(methyl)silyl]propyl methacrylate. (n.d.). ChemScene.

- 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals.

- Synthesis of 1,5- Benzodiazepines A Review. (n.d.). IJTSRD.

- A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (n.d.). Taylor & Francis Online.

- CAS 14513-34-9. (2024, April 10). ChemBK.

- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association.

- 3-Methacryloxypropylmethyldimethoxysilane. (2025, July 16). ChemicalBook.

- 4-Phenyl-1,5-benzodiazepin-2-one Compound as a Precursor of Various New heterocyclic Systems with Potent pharmacological Properties. (2016, December 1). ResearchGate.

- Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice. (n.d.). Comptes Rendus de l'Académie des Sciences.

- 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC. (n.d.). NIH.

- What Is 3 Trimethoxysilyl Propyl Methacrylate Used For. (2023, September 30). Jessica Chemicals.

- Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023, January 25). RSC Publishing.

- Silane Coupling Agents. (n.d.). Silico.

- CAS NO.14513-34-9 3-Methacryloxypropylmethyldimethoxysilane. (n.d.). Dakenam.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 14513-34-9: 3-Methacryloxypropylmethyldimethoxysilane [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 6. isca.me [isca.me]

- 7. tsijournals.com [tsijournals.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. ijtsrd.com [ijtsrd.com]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

The Solubility of 3-Methacryloxypropylmethyldimethoxysilane in Organic Solvents: An In-depth Technical Guide